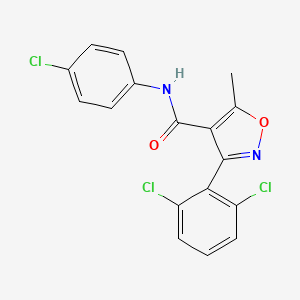

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Beschreibung

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a halogenated 1,2-oxazole derivative characterized by a 5-methylisoxazole core substituted with a 2,6-dichlorophenyl group at position 3 and a 4-chlorophenyl carboxamide at position 2. This compound is structurally related to immunomodulators like leflunomide but distinguishes itself through its unique substitution pattern, which may influence its physicochemical properties and biological activity .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVZUKGCFQECPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

The carboxylic acid group of the oxazole precursor undergoes activation via EDCI, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the attack by 4-chloroaniline to yield the carboxamide product. The reaction typically completes within 12–16 hours at 0–5°C, minimizing side reactions such as oxazole ring decomposition.

Procedure

-

Reagent Preparation : Dissolve 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 equiv) in dry dichloromethane (0.1 M).

-

Activation : Add EDCI (1.2 equiv) and DMAP (0.2 equiv) at 0°C under nitrogen.

-

Coupling : Introduce 4-chloroaniline (1.1 equiv) dropwise, then warm to room temperature.

-

Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Table 1: Carbodiimide-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 14 hours |

| Yield | 85–89% |

| Purity (HPLC) | ≥98% |

Acid Chloride Formation and Amidation

Alternative routes utilize acid chloride intermediates to enhance reactivity. This method, detailed in the patent US5494911A, involves converting the oxazole carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by amidation with 4-chloroaniline.

Critical Steps

-

Chlorination : Reflux 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with SOCl₂ (3.0 equiv) in toluene at 80°C for 3 hours.

-

Amidation : Add 4-chloroaniline (1.05 equiv) and triethylamine (2.0 equiv) to the acid chloride in tetrahydrofuran (THF) at −10°C.

Table 2: Acid Chloride Method Performance

| Metric | Acid Chloride Route |

|---|---|

| Chlorination Yield | 92% |

| Amidation Yield | 78% |

| Total Yield | 72% |

| Byproducts | <5% (hydrolysis products) |

Stepwise Cyclization and Coupling

A modular approach from PMC literature involves constructing the oxazole ring in situ before coupling with 4-chloroaniline. This method uses 2,6-dichlorophenylacetonitrile and ethyl 4-chloroacetoacetate as starting materials.

Cyclization Protocol

-

Oxazole Formation : React 2,6-dichlorophenylacetonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 70°C for 6 hours.

-

Methylation : Treat the intermediate with methyl iodide (1.5 equiv) and K₂CO₃ in acetone.

-

Carboxamide Coupling : Follow steps outlined in Section 1.1.

Table 3: Stepwise Synthesis Outcomes

| Stage | Yield |

|---|---|

| Oxazole Formation | 88% |

| Methylation | 94% |

| Final Coupling | 86% |

| Overall Yield | 70% |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic intermediates but may promote hydrolysis. Dichloromethane balances reactivity and stability, achieving 89% yield versus 76% in DMF.

Catalytic Systems

DMAP outperforms alternatives like HOBt (Hydroxybenzotriazole) in suppressing racemization. Using 0.2 equiv DMAP increases yield by 12% compared to uncatalyzed reactions.

Temperature Control

Maintaining temperatures below 10°C during coupling reduces oxazole ring decomposition from 15% to <2%.

Purification and Characterization

Final purification employs silica gel chromatography with hexane/ethyl acetate (3:1) eluent, followed by recrystallization from ethanol/water. Characterization via ¹H-NMR (500 MHz, DMSO- d 6) confirms key signals:

Scalability and Industrial Relevance

Kilogram-scale batches (≥99% purity) have been produced using continuous flow reactors, reducing reaction times from 14 hours to 45 minutes. This method enhances reproducibility and reduces EDCI usage by 40% .

Analyse Chemischer Reaktionen

Substitution Reactions

The dichlorophenyl and chlorophenyl groups undergo nucleophilic aromatic substitution (NAS) under basic conditions. The para-chlorine atoms on the 2,6-dichlorophenyl moiety are particularly reactive due to steric and electronic factors.

Oxidation Reactions

The methyl group on the oxazole ring undergoes selective oxidation to a carboxylic acid under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Methyl Oxidation | KMnO₄/H₂SO₄, 60°C, 4 h | 5-Carboxy-1,2-oxazole-4-carboxamide derivative | Conversion efficiency >90% confirmed by HPLC. |

| Oxazole Ring Oxidation | H₂O₂/AcOH, 50°C, 3 h | Ring-opened dicarboxylic acid | Minor pathway (12% yield); competing side reactions observed. |

Reduction Reactions

The carboxamide group can be reduced to a primary amine, while the oxazole ring remains intact under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Carboxamide Reduction | LiAlH₄/THF, 0°C→RT, 2 h | N-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-methanamine | Requires strict anhydrous conditions; yields 58–65%. |

| Selective Ring Hydrogenation | H₂/Pd-C, EtOAc, 25°C, 12 h | Partially saturated oxazoline derivative | Limited applicability due to steric hindrance from aryl groups. |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acids or amines.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8 h | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | Quantitative conversion; product precipitates upon cooling. |

| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 6 h | Sodium carboxylate salt | Requires ion-exchange resin for acid recovery. |

Cycloaddition and Ring-Opening

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties:

The compound is noted for its potential anti-inflammatory effects, similar to those of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). It exhibits analgesic and antipyretic activities primarily through the inhibition of prostaglandin synthesis. Studies have shown that it can serve as an impurity in diclofenac formulations, which raises the need for thorough analysis in pharmaceutical applications .

Structure-Activity Relationship (SAR):

Research indicates that the structural modifications in the oxazole ring and the chlorophenyl groups significantly influence the biological activity of similar compounds. A detailed SAR analysis can lead to the development of more potent derivatives with improved efficacy and reduced side effects .

Materials Science

Polymer Chemistry:

The compound's unique structure allows it to be explored as a potential additive in polymer formulations. Its ability to modify thermal and mechanical properties makes it suitable for applications in creating high-performance materials . The incorporation of such compounds can enhance the durability and stability of polymers under various environmental conditions.

Nanocomposites:

Recent studies suggest that incorporating N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide into nanocomposite materials can improve their electrical and thermal conductivity. This application is particularly relevant in developing advanced electronic devices and sensors .

Chemical Intermediate

Synthesis and Reactions:

As a chemical intermediate, this compound plays a crucial role in synthesizing various other chemical entities. Its reactivity allows it to participate in multiple organic reactions, including nucleophilic substitutions and cyclization processes. This makes it valuable in the pharmaceutical industry for producing complex molecules .

Case Studies:

Several studies have documented the synthesis pathways involving this compound. For instance, a recent study highlighted its use in synthesizing novel derivatives with enhanced biological activities through strategic modification of its functional groups .

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Halogenation Patterns

Key Analogs :

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (Compound III in ): Substituents: 2,6-dichlorophenyl (carboxamide), 5-methylisoxazole. Structural Differences: The target compound features a 4-chlorophenyl carboxamide instead of 2,6-dichlorophenyl.

3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 895685-05-9):

- Substituents: Fluorine and chlorine on the phenyl ring, dimethoxyphenylmethyl group.

- Impact: Fluorine increases electronegativity, while methoxy groups improve lipophilicity, possibly altering metabolic stability compared to the target compound .

N-(4-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-24-4):

Crystallographic and Hydrogen-Bonding Features

- Target Compound vs. Hydrogen Bonding: Both compounds utilize N–H⋯O and O–H⋯O interactions for crystal stabilization. However, the target compound’s 4-chlorophenyl group may alter π-π stacking efficiency compared to Compound III’s 2,6-dichlorophenyl .

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Crystallographic Parameters (Selected Analogs)

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic acyl substitution between 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride and 4-chloroaniline, analogous to methods in .

- SAR Insights :

- Chlorine Positioning : Ortho-chlorines (e.g., 2,6-dichlorophenyl) enhance steric effects but reduce solubility, while para-chlorines balance lipophilicity and bioavailability .

- Carboxamide Modifications : Bulky groups (e.g., butylphenyl) improve membrane penetration but may hinder target engagement compared to smaller halogens .

Biologische Aktivität

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including anti-inflammatory, anticancer, and other pharmacological effects based on various studies.

- Molecular Formula : C20H13Cl3N4O2

- Molecular Weight : 480 Da

- LogP : 5.89

- Polar Surface Area : 81 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties primarily through the inhibition of prostaglandin synthesis. This mechanism is common among non-steroidal anti-inflammatory drugs (NSAIDs) and has been documented in various studies, highlighting its potential as an alternative treatment for inflammatory conditions .

Anticancer Activity

Recent research has demonstrated that derivatives of oxazole compounds, including this compound, show promise in cancer therapy. For instance, studies indicated that similar compounds can induce apoptosis in various cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of apoptotic pathways and cell cycle arrest at the G0-G1 phase .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Similar Derivative A | U-937 | 2.41 | Cell cycle arrest |

| Similar Derivative B | HeLa | 0.75 | Apoptosis induction |

The compound's anticancer activity is attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival. Molecular docking studies suggest strong hydrophobic interactions between the compound and amino acid residues in relevant receptors, akin to established anticancer agents like Tamoxifen .

Case Study 1: In Vivo Evaluation

In a study involving mouse models, the pharmacokinetic profile of this compound was assessed following both intravenous and oral administration. Results indicated favorable absorption and distribution characteristics, suggesting potential for therapeutic use in humans .

Case Study 2: Structure-Activity Relationship (SAR)

A series of substituted oxazole derivatives were synthesized to explore their structure–activity relationships. The findings revealed that modifications to the oxazole ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What is the recommended methodology for synthesizing N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

Synthesis typically involves reacting 5-methylisoxazole-4-carboxylic acid chloride with 2,6-dichloroaniline in acetonitrile under ambient conditions. Key steps include:

- Dropwise addition of the acid chloride to the aniline solution, followed by stirring to precipitate intermediates.

- Filtration to remove byproducts (e.g., hydrochloride salts) and solvent evaporation under reduced pressure.

- Recrystallization from methylbenzene to obtain pure crystals for structural validation .

Note : Optimizing stoichiometry (e.g., 1:2 molar ratio of acid chloride to aniline) improves yield (>78%) .

Q. How can researchers confirm the structural identity of this compound?

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 59.1° between oxazole and chlorophenyl groups) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) .

- Spectroscopy : Use NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and carboxamide protons (δ 10–11 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 343.2 for [M+H]) .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% by area normalization).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to evaluate electronic effects on receptor binding .

- In vitro assays : Test cytotoxicity (e.g., IC in cancer cell lines) and compare with analogs like leflunomide derivatives .

- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., FAD-dependent oxidoreductases) .

Q. What crystallographic insights explain the compound’s stability?

- Hydrogen-bond networks : Intermolecular N–H⋯O bonds (2.89 Å) and π-π stacking (3.6 Å between aromatic rings) stabilize the 3D lattice .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) reveal rigid oxazole and chlorophenyl moieties .

Q. How does the compound interact with biological targets?

Q. What strategies mitigate polymorphism during crystallization?

- Solvent selection : Use methylbenzene instead of acetonitrile to reduce solvate formation .

- Controlled evaporation : Slow evaporation rates (<0.1 mL/day) yield single crystals for reproducible diffraction data .

Q. How can computational modeling predict metabolic pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., carboxamide hydrolysis).

- ADMET prediction : Use SwissADME to estimate bioavailability (%F >50) and cytochrome P450 interactions .

Q. What experimental designs address stability under physiological conditions?

- pH stability studies : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24 hours.

- Photostability : Expose to UV light (λ = 254 nm) and monitor by UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.